molecular formula C19H22Cl2N2O3S B4542888 1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine

1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B4542888
M. Wt: 429.4 g/mol
InChI Key: BXUODPLUABYBOF-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include:

    Electrophilic Aromatic Substitution:

    Nucleophilic Substitution: The piperazine ring is introduced through nucleophilic substitution reactions.

    Industrial Production: Industrial methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the piperazine ring.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine and other sulfonyl piperazine derivatives.

    Uniqueness: The unique combination of the dichloro-methoxyphenyl and dimethylphenyl groups in the piperazine ring contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-5-4-6-14(2)18(13)22-9-11-23(12-10-22)27(24,25)16-8-7-15(20)17(21)19(16)26-3/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUODPLUABYBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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